N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide -

N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Catalog Number: EVT-4648699
CAS Number:
Molecular Formula: C14H20N6O2
Molecular Weight: 304.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. []

Relevance: AZD5153 shares a core structure with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide, specifically the 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-piperidine moiety. Both compounds belong to a series of bivalent triazolopyridazine-based BET inhibitors. [] The key structural difference lies in the substituent attached to the piperidine nitrogen. In AZD5153, this is a complex phenoxy-ethyl-dimethylpiperazinone group, whereas the target compound features a simpler 2-methoxyethylcarboxamide substituent. Despite this difference, their shared core structure suggests potential similarities in their binding modes and biological activities.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates a favorable pharmacokinetic profile and promotes sustained target engagement at tolerated doses in human xenograft tumor models. []

Relevance: Both SGX523 and N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide share the [, , ]triazolo[4,3-b]pyridazine core, emphasizing their common structural foundation within the triazolopyridazine family. [] Differences arise in the substituents on the core structure. SGX523 has a 1-methyl-1H-pyrazol-4-yl group at the 6-position and a quinoline ring at the 3-position through a thioether linkage, while N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide features a piperidinecarboxamide group at the 6-position and lacks the quinoline moiety. Despite variations in their peripheral structures, the shared core suggests potential commonalities in their binding properties and pharmacological profiles.

7-(methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine) (Compound 1)

Compound Description: Compound 1 is a potent and selective c-Met kinase inhibitor. [] While it displayed desirable pharmacokinetic properties in preclinical studies, it exhibited high in vitro NADPH-dependent covalent binding to microsomal proteins. [] This, along with glutathione trapping studies, suggests bioactivation to a reactive intermediate potentially leading to toxicity. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide. [] The key difference lies in the presence of a (3-methylisothiazol-5-yl)methyl group at the 3-position and a methoxy-substituted naphthyridine ring system at the 6-position in Compound 1, while N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide has a 2-methoxyethylcarboxamide substituent at the 6-position and lacks the isothiazole and naphthyridine moieties. This structural comparison highlights the role of specific substituents in influencing the pharmacological and toxicological profiles of compounds containing the [, , ]triazolo[4,3-b]pyridazine core.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Compound 2 is a structural analog of Compound 1, designed to mitigate bioactivation and potential toxicity. [] It retains the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridine core but introduces a metabolic soft spot on the naphthyridine ring alkoxy substituent. [] Despite these efforts, Compound 2 still exhibited glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1. []

Relevance: Similar to N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide, Compound 2 incorporates the [, , ]triazolo[4,3-b]pyridazine scaffold. [] The key difference lies in the presence of a (3-methylisothiazol-5-yl)methyl group at the 3-position and a (2-methoxyethoxy)-substituted naphthyridine ring system at the 6-position in Compound 2, while N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide features a 2-methoxyethylcarboxamide substituent directly attached to the triazolopyridazine core at the 6-position. Despite these differences, both compounds showcase how modifications to the core structure can significantly impact their metabolic stability and potential for toxicity.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives

Compound Description: These compounds are a series of novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives synthesized and evaluated for antimicrobial activity. [] They were found to exhibit good to moderate activity against various microorganisms. []

Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide. [] Notably, both the derivatives and N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide have substituents on the 6-position of the triazolopyridazine ring, although they differ significantly in their structure. These variations highlight the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold in generating diverse compounds with potentially distinct biological activities.

3-(2,5-difluorophenyl)-6-(N-ethylindol-5-yl)-1,2,4-triazolo[4,3-b]pyridazine (522-054)

Compound Description: 522-054 is a dual-action compound designed to inhibit α5 GABAA receptors and enhance α7 nAChRs. [] In vitro studies show that transient application of 522-054 induces long-term potentiation of mossy fiber stimulation-induced excitatory postsynaptic currents from CA1 pyramidal neurons of rat hippocampal slices. [] In vivo, 522-054 enhances performance in the radial arm maze and facilitates attentional states in the five-choice serial reaction time trial. []

Relevance: While 522-054 shares the 1,2,4-triazolo[4,3-b]pyridazine core with N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide, it lacks the piperidine ring present in the latter. [] This difference in structure leads to different pharmacological profiles, with 522-054 targeting α5 GABAA receptors and α7 nAChRs, while the specific targets of N-(2-methoxyethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide are not defined within the provided context. Nonetheless, both compounds exemplify the use of the triazolopyridazine moiety in developing molecules with central nervous system activity.

Properties

Product Name

N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

IUPAC Name

N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

InChI

InChI=1S/C14H20N6O2/c1-22-8-6-15-14(21)11-3-2-7-19(9-11)13-5-4-12-17-16-10-20(12)18-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,15,21)

InChI Key

WPZSMNPMEHOGEI-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1CCCN(C1)C2=NN3C=NN=C3C=C2

Canonical SMILES

COCCNC(=O)C1CCCN(C1)C2=NN3C=NN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.